The synthesis of GP(33-41) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process often includes:
The purity and identity of synthesized GP(33-41) can be confirmed through mass spectrometry and analytical HPLC. The final product is generally freeze-dried and stored under sterile conditions to maintain stability .
The molecular structure of GP(33-41) consists of nine amino acids with the sequence KAVYNFATC. This sequence includes:
This structural configuration is crucial for its interaction with major histocompatibility complex molecules and T cell receptors .
The molecular weight of GP(33-41) is approximately 1,073 Da, and its chemical formula is C47H69N13O11S. The presence of a cysteine residue at position 41 contributes to its ability to form disulfide bonds, which can affect its stability and binding affinity .
GP(33-41) undergoes several important chemical interactions, primarily involving binding to major histocompatibility complex class I molecules. This binding is essential for presenting the peptide to CD8+ T cells, which recognize and respond to infected cells.
The mechanism of action for GP(33-41) involves its presentation on the surface of antigen-presenting cells via major histocompatibility complex class I molecules. Upon recognition by CD8+ T cells, this interaction leads to T cell activation, proliferation, and cytokine production, particularly interferon-gamma.
Studies have shown that modifications in the peptide sequence can enhance or diminish its immunogenicity and binding affinity, influencing T cell responses significantly .
GP(33-41) is typically presented as a white powder when lyophilized. It is soluble in aqueous solutions at physiological pH, making it suitable for various biological assays.
The peptide exhibits stability under physiological conditions but may undergo degradation when exposed to extreme pH or temperature variations. Its reactivity can be influenced by the presence of reducing agents that affect disulfide bond formation .
GP(33-41) has multiple applications in scientific research:
Research involving GP(33-41) continues to provide insights into T cell biology and the development of novel immunotherapeutic strategies against viral pathogens .
CAS No.: 92448-22-1
CAS No.: 2632-30-6
CAS No.:
CAS No.: